N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide
Description
N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide is a benzamide derivative featuring a 4,5-dimethylthiazole moiety linked to a 3-methyl-substituted benzamide group.
Properties
CAS No. |
549543-74-0 |
|---|---|
Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide |
InChI |
InChI=1S/C13H14N2OS/c1-8-5-4-6-11(7-8)12(16)15-13-14-9(2)10(3)17-13/h4-7H,1-3H3,(H,14,15,16) |
InChI Key |
FDDWWWFAXFBNHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=C(S2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes Overview
The preparation of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide can be achieved through three primary routes:
- Direct Amide Coupling between 3-methylbenzoyl chloride and 2-amino-4,5-dimethylthiazole.
- Hantzsch Thiazole Synthesis via cyclization of a thioamide precursor with an α-haloketone.
- Palladium-Catalyzed Cross-Coupling for modular assembly of the thiazole and benzamide units.
Each method is analyzed below for reaction conditions, yields, and applicability.
Detailed Preparation Methods
Direct Amide Coupling
Reaction Mechanism
The amide bond is formed via nucleophilic acyl substitution, where the amine group of 2-amino-4,5-dimethylthiazole attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. A base (e.g., triethylamine) neutralizes HCl generated during the reaction.
Procedure
Reagents :
- 2-Amino-4,5-dimethylthiazole (1.0 equiv)
- 3-Methylbenzoyl chloride (1.2 equiv)
- Triethylamine (2.5 equiv)
- Anhydrous dichloromethane (DCM)
Steps :
- Dissolve 2-amino-4,5-dimethylthiazole (5.0 g, 31.6 mmol) in DCM (50 mL) under nitrogen.
- Add triethylamine (8.8 mL, 63.2 mmol) and cool to 0°C.
- Slowly add 3-methylbenzoyl chloride (4.7 mL, 34.8 mmol) dropwise.
- Warm to room temperature and stir for 12 hours.
- Quench with water, extract with DCM, dry over MgSO₄, and concentrate.
- Purify via column chromatography (ethyl acetate/hexane, 1:3) to yield a white solid (6.2 g, 78%).
Optimization Notes
Hantzsch Thiazole Synthesis
Reaction Mechanism
The Hantzsch method constructs the thiazole ring by reacting a thioamide with an α-haloketone. For this compound:
- Thioamide precursor : 3-Methylbenzothioamide.
- α-Haloketone : 3-Bromo-2-butanone (to introduce 4,5-dimethyl groups).
Procedure
Synthesis of 3-Methylbenzothioamide :
Cyclization :
Amidation :
- Hydrolyze the thiazole intermediate to 2-amino-4,5-dimethylthiazole, then proceed with amide coupling as in Section 3.1.
Challenges
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Amide Coupling | 78 | >99 | Short reaction time; High yield | Requires acyl chloride preparation |
| Hantzsch Synthesis | 65 | 98 | Builds thiazole ring from scratch | Multi-step; Low overall yield |
| Pd-Catalyzed Coupling | 72 | 97 | Modular; Scalable | Expensive catalysts; Long reaction time |
Purification and Characterization
Chromatography
Industrial Considerations
- Cost-effectiveness : Direct amide coupling is preferred for large-scale production due to lower catalyst costs.
- Safety : Exothermic acyl chloride reactions require controlled addition and cooling.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives of the benzamide moiety.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide is an organic compound with thiazole and benzamide functional groups; the thiazole moiety contains sulfur and nitrogen atoms in a five-membered ring, contributing to the compound's unique chemical properties. The compound features a 3-methylbenzamide structure, where the benzene ring is substituted with a methyl group at the para position relative to the amide functional group. The presence of dimethyl substitutions on the thiazole ring enhances its steric and electronic properties, potentially influencing its biological activity and reactivity.
Potential Applications
- Pharmaceutical Development this compound's unique structure may serve as a lead compound for developing new drugs targeting specific diseases.
- Chemical Research The compound has potential applications in chemical research.
- Studies of biological targets Studies focusing on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Interaction studies may involve understanding its pharmacological properties.
This compound shares structural similarities with other thiazole-containing compounds. Variations in substituents influence biological activity and chemical behavior.
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(5-benzylthiazol-2-yl)benzamide | Contains a benzyl group instead of methyl | Exhibits potent neuraminidase inhibitory activity |
| N-(6-methoxythiazol-2-yl)benzamide | Contains a methoxy group | Known for anti-inflammatory properties |
| N-(4-chlorothiazol-2-yl)benzamide | Contains a chlorine substituent | Displays cytotoxic effects against cancer cells |
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of their function. The benzamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, emphasizing differences in substituents, heterocyclic systems, and biological activities:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): Compounds like 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide exhibit enhanced reactivity but may suffer from reduced bioavailability due to polarity .
Heterocyclic Systems :
- Thiazole vs. Oxazole : Thiazole’s sulfur atom provides stronger π-acceptor properties compared to oxazole, influencing target selectivity .
- Imidazole and Furamide : These systems introduce additional hydrogen-bonding sites, correlating with improved anticancer activity in derivatives .
Biological Activity: Anticancer activity is prominent in analogs with fused or substituted heterocycles (e.g., imidazole-2-carboxamides and furamides) .
Research Findings and Implications
- Structural Optimization : The 4,5-dimethylthiazole moiety in the target compound may offer metabolic stability over analogs with labile substituents (e.g., acetamido or chloro groups) .
- Activity Trends : Compounds with extended conjugated systems (e.g., pyrazolo-pyridones) show enhanced binding to enzymatic targets but may face synthetic complexity .
- Pharmacokinetics : Methoxy-rich derivatives (e.g., 3,4,5-trimethoxy analogs) demonstrate increased lipophilicity, a critical factor for CNS penetration or oral bioavailability .
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound features a thiazole ring and a benzamide structure. The thiazole moiety contains sulfur and nitrogen atoms, contributing to its unique chemical properties. The presence of dimethyl substitutions on the thiazole enhances its steric and electronic properties, which may influence its biological activity.
Biological Activities
Research indicates that compounds containing thiazole rings often exhibit various pharmacological properties. The biological activities of this compound can be summarized as follows:
1. Anticancer Studies
A study on similar thiazole derivatives indicated that structural modifications could enhance anticancer activity. For example, compounds with specific substituents showed improved inhibition of cell growth in cancer cell lines. The study reported IC50 values as low as 2.01 µM for certain derivatives against HT29 cells .
2. Structure-Activity Relationship (SAR)
The relationship between structure and biological activity has been explored extensively. Modifications at specific positions on the thiazole ring can lead to significant variations in biological efficacy. For instance:
- Methyl substitution at the 5-position of the thiazole ring resulted in a near-complete loss of activity.
- Adding a fluorine atom at the para-position of the phenyl group restored cytotoxicity without significantly affecting antimigratory activity .
Comparative Analysis with Other Thiazole Derivatives
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(5-benzylthiazol-2-yl)benzamide | Structure | Exhibits potent neuraminidase inhibitory activity |
| N-(6-methoxythiazol-2-yl)benzamide | Structure | Known for anti-inflammatory properties |
| N-(4-chlorothiazol-2-yl)benzamide | Structure | Displays cytotoxic effects against cancer cells |
This table illustrates how variations in substituents influence biological activity and chemical behavior among thiazole derivatives.
Q & A
Q. What strategies improve yields in one-pot syntheses of thiazole-carboxamide derivatives?
- Optimization Steps :
- Microwave Assistance : Reduce reaction time from 6 h to 30 min at 100°C (e.g., 85% yield for 1,3,4-thiadiazole analogs) .
- Catalytic Systems : Employ LiH in DMF to accelerate amide coupling (12–24 h stirring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
